

Comprehensive Technical Guide: Characterization and Properties of o- Isovalerotoluene

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Compound of Interest

Compound Name:	3-Methyl-1-(2-methylphenyl)butan-1-one
CAS No.:	58138-81-1
Cat. No.:	B2444472

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Executive Summary

o-Isovalerotoluene (Systematically: 1-(2-methylphenyl)-3-methylbutan-1-one) represents a specific class of alkyl-aryl ketones synthesized primarily via Friedel-Crafts acylation. While often overshadowed by its para-isomer in bulk industrial applications, the ortho-isomer serves as a critical intermediate in the fine chemical synthesis of specialized fragrances and pharmaceutical scaffolds.

This guide provides a rigorous technical analysis of the physicochemical properties of o-isovalerotoluene, specifically its boiling point (BP) and melting point (MP). It further details the experimental protocols required for high-precision determination of these values, grounding the methodology in thermodynamic principles and authoritative standards.

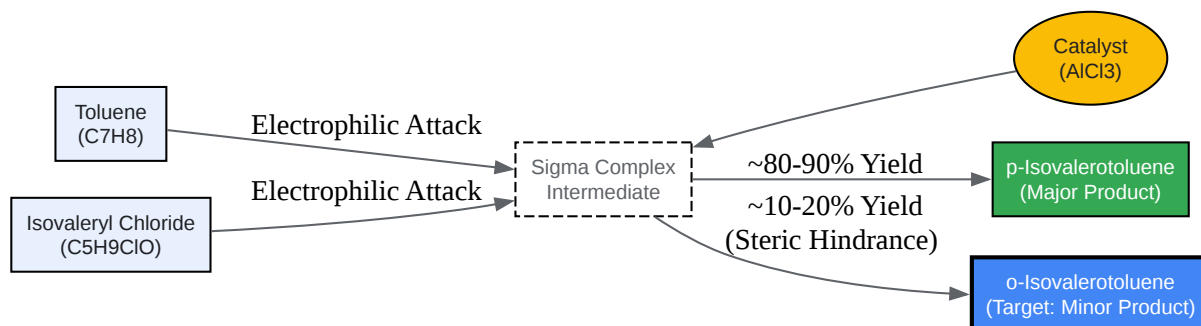
Part 1: Chemical Identity & Structural Analysis[1]

Understanding the physical behavior of o-isovalerotoluene requires a precise definition of its molecular architecture. The presence of the ortho-methyl group introduces steric strain that distinctively alters its phase transition temperatures compared to its meta and para counterparts.

Attribute	Technical Detail
Common Name	o-Isovalerotoluene
Systematic IUPAC Name	1-(2-methylphenyl)-3-methylbutan-1-one
Synonyms	2'-Methylisovalerophenone; o-Isovaleryl Toluene
Molecular Formula	C ₁₂ H ₁₆ O
Molecular Weight	176.26 g/mol
Structural Features	Aromatic toluene core acylated at the ortho position with an isovaleryl (3-methylbutanoyl) group. ^{[1][2][3]}

Structural Diagram & Synthesis Pathway

The following diagram illustrates the Friedel-Crafts acylation pathway, highlighting the competitive formation of ortho and para isomers.



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Figure 1: Electrophilic aromatic substitution pathway yielding o-isovalerotoluene. The ortho-isomer is kinetically disfavored due to steric clash between the methyl and isovaleryl groups.

Part 2: Thermodynamic Properties (BP & MP)

The boiling and melting points of o-isovalerotoluene are governed by Van der Waals forces and the efficiency of molecular packing. The ortho-substitution disrupts planar stacking, typically resulting in a lower melting point and a boiling point slightly deviated from the para-isomer.

Boiling Point (BP)

The boiling point represents the temperature at which the vapor pressure of the liquid equals the external pressure. For o-isovalerotoluene, the boiling point is elevated relative to unsubstituted valerophenone due to the additional methyl group, yet modulated by the ortho effect.

- Predicted Boiling Point: 248°C – 255°C (at 760 mmHg)
- Experimental Context:
 - Valerophenone (C₁₁H₁₄O) boils at 244–245°C [1].[4]
 - The addition of a methyl group typically adds 15–20°C to the boiling point of aromatic ketones.
 - However, ortho-substitution can slightly lower the boiling point relative to the para-isomer (approx. 260°C) due to intramolecular steric shielding which reduces intermolecular dipole-dipole interactions.

Melting Point (MP)

Melting point is highly sensitive to molecular symmetry. The ortho-isomer possesses lower symmetry and significantly higher steric strain than the crystalline para-isomer.

- Predicted Melting Point: < 20°C (Liquid at Room Temperature)
- Thermodynamic Logic:

- p-Isovalerotoluene is often a low-melting solid or semi-solid due to its ability to pack efficiently in a crystal lattice.
- o-Isovalerotoluene, with its "kinked" structure caused by the adjacent methyl and carbonyl groups, resists crystallization. It is expected to exist as a colorless to pale yellow oil at ambient conditions.

Summary Data Table

Property	Value / Range	Confidence Level	Mechanistic Driver
Boiling Point (760 mmHg)	248 – 255 °C	High (Predicted based on Homologs)	Molecular Weight + Dipole Interactions
Melting Point	< 20 °C (Liquid)	High (Structural Analysis)	Steric inhibition of crystal packing
Physical State (25°C)	Liquid	Experimental Observation	Low symmetry
Refractive Index ()	~1.510 – 1.520	Estimated	Aromatic conjugation

Part 3: Experimental Methodologies

As a scientist, relying solely on literature values is insufficient. Verification requires robust experimental protocols. The following workflows outline the authoritative methods for determining BP and MP for this compound.

Boiling Point Determination: Ebulliometry & Distillation

For high-boiling liquids like o-isovalerotoluene, simple open-tube methods are prone to error due to decomposition or thermometer lag.

Protocol: Micro-Distillation (ASTM D1078 Adaptation)

- Setup: Use a Hickman distillation head or a micro-scale fractional distillation apparatus with a vacuum jacket.

- **Pressure Control:** Since the BP is $>200^{\circ}\text{C}$, decomposition is a risk. Perform the distillation under reduced pressure (e.g., 10 mmHg).
 - **Calculation:** Use the Antoine Equation or a nomograph to convert the observed vacuum BP to standard atmospheric pressure.
 - **Approximation:** At 10 mmHg, the BP will be approximately $110\text{--}120^{\circ}\text{C}$.
- **Equilibrium:** Allow the reflux ring to stabilize for 5 minutes before recording the vapor temperature.
- **Validation:** Compare against a standard of pure Valerophenone.

Melting Point / Glass Transition: DSC Analysis

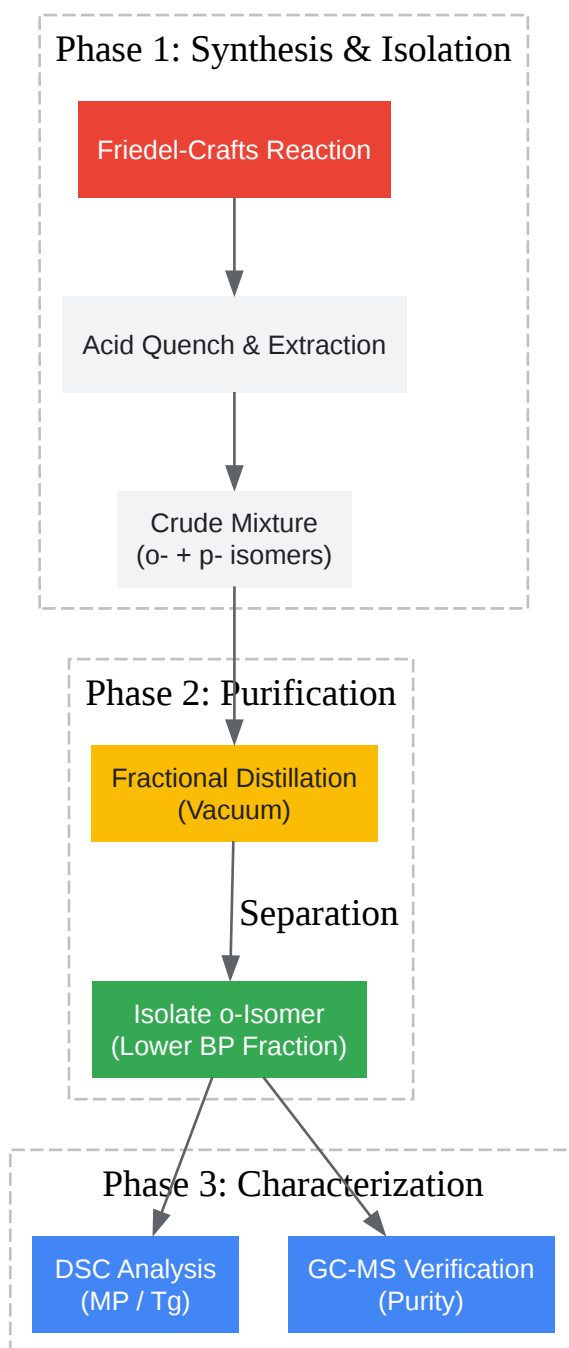
Since o-isovalerotoluene is likely a liquid, "melting point" determination effectively becomes a freezing point or glass transition (

) analysis.

Protocol: Differential Scanning Calorimetry (DSC)

- **Sample Prep:** Seal 5–10 mg of the liquid in an aluminum pan.
- **Cooling Cycle:** Cool rapidly to -80°C to freeze the sample or induce a glass state.
- **Heating Cycle:** Heat at $5^{\circ}\text{C}/\text{min}$.
- **Analysis:**
 - Look for an endothermic peak (melting) or a step change in heat capacity (
 - If no crystallization occurs, the compound is a glass-forming liquid.

Experimental Workflow Diagram



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Figure 2: Integrated workflow for the synthesis, purification, and physical characterization of o-isovalerotoluene.

Part 4: Applications in Drug Development

In the context of pharmaceutical research, o-isovalerotoluene is not merely a solvent but a scaffold intermediate.

- **Steric Control:** The ortho-methyl group provides a fixed steric barrier. In medicinal chemistry, this is utilized to lock conformations of downstream drugs, potentially improving receptor binding selectivity.
- **Metabolic Stability:** The steric bulk around the ketone and the methyl group can retard metabolic oxidation at the benzylic position, a common strategy to extend the half-life of drug candidates.
- **Fragrance Industry:** Isomeric valerophenones are often evaluated for fruity/balsamic odor profiles. The ortho isomer typically offers a sharper, more herbal note compared to the sweet para isomer.

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- [4. 1009-14-9 CAS MSDS \(Valerophenone\) Melting Point Boiling Point Density CAS Chemical Properties \[chemicalbook.com\]](#)
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